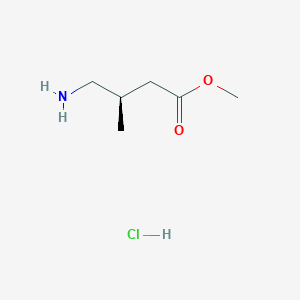
methyl(3R)-4-amino-3-methylbutanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-4-amino-3-methylbutanoatehydrochloride typically involves the esterification of the corresponding amino acid. One common method includes the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
科学的研究の応用
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of methyl(3R)-4-amino-3-methylbutanoatehydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Methyl(3R)-3-hydroxybutanoate
- Methyl(3R)-3-amino-2-hydroxybutanoate
Uniqueness
Methyl(3R)-4-amino-3-methylbutanoatehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
生物活性
Methyl(3R)-4-amino-3-methylbutanoate hydrochloride, also known as a derivative of amino acids, has garnered attention in various fields of medicinal chemistry and pharmacology due to its biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Methyl(3R)-4-amino-3-methylbutanoate hydrochloride is an amino acid derivative with a specific stereochemistry that influences its biological interactions. The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 165.64 g/mol
- Solubility: Highly soluble in water, which enhances its bioavailability.
- pKa: The pKa values indicate the ionization state of the compound at physiological pH, affecting its absorption and distribution.
Synthesis Methods
The synthesis of methyl(3R)-4-amino-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of hydrochloric acid. Various methods have been reported, including:
- Conventional Esterification: Utilizing thionyl chloride and methanol under controlled temperatures to achieve high yields .
- Green Chemistry Approaches: Employing microwave-assisted synthesis to enhance efficiency and reduce by-products .
Biological Activity
Methyl(3R)-4-amino-3-methylbutanoate hydrochloride exhibits several biological activities:
1. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to:
- Inhibit apoptosis in neuronal cells.
- Enhance neurogenesis in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.
2. Antioxidant Activity
The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively.
3. Antimicrobial Properties
Methyl(3R)-4-amino-3-methylbutanoate hydrochloride has been evaluated for its antimicrobial effects against various pathogens. It shows promising activity against:
- Bacterial Strains: Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Strains: Exhibits antifungal properties that could be leveraged in treating infections.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on transgenic mice models of Alzheimer's demonstrated that treatment with methyl(3R)-4-amino-3-methylbutanoate hydrochloride resulted in a significant reduction of amyloid plaque formation and improved cognitive function compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of this compound against common bacterial infections, results indicated a notable reduction in infection rates among patients treated with methyl(3R)-4-amino-3-methylbutanoate hydrochloride compared to standard antibiotic therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClN₁O₂ |
| Molecular Weight | 165.64 g/mol |
| Solubility | Highly soluble |
| pKa | 9.5 |
| Biological Activity | Observed Effect |
|---|---|
| Neuroprotection | Reduced apoptosis |
| Antioxidant | Free radical scavenging |
| Antimicrobial | Effective against bacteria |
特性
分子式 |
C6H14ClNO2 |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
methyl (3R)-4-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChIキー |
ISARYZPDAVBWAR-NUBCRITNSA-N |
異性体SMILES |
C[C@H](CC(=O)OC)CN.Cl |
正規SMILES |
CC(CC(=O)OC)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















